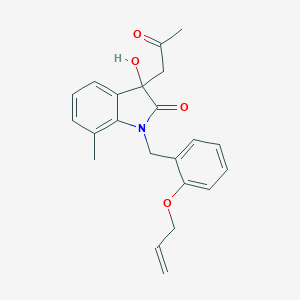

1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” is a versatile chemical compound with potential applications in various scientific research areas, including drug discovery, material science, and organic synthesis. It’s a type of 3-hydroxy-3-(2-oxopropyl)indolin-2-one, which is a product of a human-derived Enterocloster strain . The chirality of this compound was implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .

Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The planar structure of “1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” was determined to be 3-hydroxy-3-(2-oxopropyl)indolin-2-one using nuclear magnetic resonance and mass spectroscopy .Chemical Reactions Analysis

This compound, when cultured anaerobically, was found to be produced by Enterocloster sp. RD014215 . It exhibited inhibition of nitric oxide (NO) production, demonstrating a 50% inhibitory activity (IC 50) of 34 µ m for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme Inhibition

- Compounds related to 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, such as 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, have been synthesized and shown to inhibit angiotensin converting enzyme (ACE) effectively. These compounds demonstrated significant in vitro potency and oral antihypertensive activity in tests with spontaneously hypertensive rats, indicating potential application in treating hypertension (Kim et al., 1983).

Synthesis and Structural Analysis

- A method for the synthesis of compounds including 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one using microwave irradiation without catalyst and solvent has been described. This method offers advantages in terms of simplicity and shorter reaction time over conventional methods (Vuram et al., 2015).

Biological Activity and Molecular Docking

- Isatin derivatives, which are structurally similar to 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, have been synthesized and characterized. These compounds showed activity against various bacterial and fungal strains. Molecular docking studies were also carried out to predict the binding mode of these compounds with penicillin binding protein enzyme (Bargavi et al., 2021).

Anticancer Potential

- Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, have been synthesized and evaluated for in vitro cytotoxicity against various human tumor cell lines. Some of these compounds exhibited significant inhibitory effects, suggesting potential as leads for anticancer drug development (Penthala et al., 2010).

Tyrosine Kinase Inhibition

- 3-Substituted indolin-2-ones, closely related to 1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, have been designed and synthesized as selective tyrosine kinase inhibitors. These compounds exhibited selective inhibition of various receptor tyrosine kinases, showing promise in the development of specific chemical leads for treating diseases associated with these kinases (Sun et al., 1998).

Wirkmechanismus

Target of Action

The primary target of the compound “1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the functioning of the nervous system.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning . The downstream effects of this inhibition can therefore be widespread, potentially impacting various bodily systems and functions.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects. For instance, it could potentially improve cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . .

Eigenschaften

IUPAC Name |

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-4-12-27-19-11-6-5-9-17(19)14-23-20-15(2)8-7-10-18(20)22(26,21(23)25)13-16(3)24/h4-11,26H,1,12-14H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSNMMUZBZBAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368426.png)

![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)

![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)

![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-4-methylbenzene](/img/structure/B368437.png)

![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)

![2,2,7,7-tetramethyl-N-(2-(trifluoromethyl)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368445.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B368452.png)